1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a piperazine ring substituted at the 4th position with a methyl group
Preparation Methods
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, under an inert atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction mentioned earlier, to form various pyridine derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Material Science: The compound and its derivatives are studied for their potential use as chiral dopants in liquid crystals, which are important in display technologies.
Chemical Biology: The compound is used in the study of molecular interactions and pathways, providing insights into the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives have been shown to inhibit clot formation by interacting with thrombin, a key enzyme in the blood coagulation pathway . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: This compound has a morpholine ring instead of a piperazine ring, which can influence its chemical reactivity and biological activity.
(5-Bromo-6-methylpyridin-2-yl)(morpholino)methanone: This compound has a methanone group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLCLOMSJQONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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